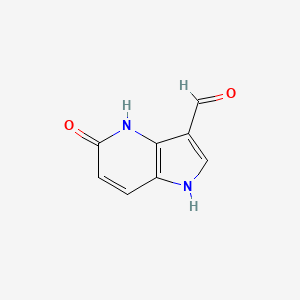

5-Hydroxy-4-azaindole-3-carbaldéhyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

5-Hydroxy-4-azaindole-3-carbaldehyde has numerous applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

It is known that the azaindole chemical scaffold, to which this compound belongs, is represented in many biologically active natural products and synthetic derivatives . These compounds have yielded several therapeutic agents for a variety of diseases .

Mode of Action

It’s worth noting that azaindoles, in general, have interesting biochemical and biophysical properties . These properties have led numerous investigators to design and implement novel synthetic methods for azaindole core units, which have been used to produce a number of diversely substituted azaindoles, including bioactive natural products, key intermediates, and drug candidates .

Biochemical Pathways

It is known that derivatives of indole-3-carbaldehyde, a similar compound, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These derivatives play an important role in pathogen defense in cruciferous plants .

Result of Action

It’s worth noting that azaindoles, in general, have yielded several therapeutic agents for a variety of diseases , suggesting that they may have significant biological effects.

Action Environment

It’s known that the biosynthesis of similar compounds, such as indole-3-carbaldehyde derivatives, can be influenced by environmental factors such as silver nitrate treatment .

Méthodes De Préparation

The synthesis of 5-Hydroxy-4-azaindole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol . Another approach involves the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols in propan-2-ol . These methods provide good yields and are suitable for both laboratory and industrial production.

Analyse Des Réactions Chimiques

5-Hydroxy-4-azaindole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various reducing agents

Comparaison Avec Des Composés Similaires

5-Hydroxy-4-azaindole-3-carbaldehyde can be compared with other similar compounds, such as:

1H-Indole-3-carbaldehyde: This compound is a precursor for the synthesis of biologically active molecules and has similar chemical properties.

Indole-3-acetic acid: A plant hormone with diverse biological activities.

Azepinoindole: A tricyclic indole derivative with potential pharmacological applications. The uniqueness of 5-Hydroxy-4-azaindole-3-carbaldehyde lies in its specific functional groups and the resulting chemical reactivity, making it valuable for various research and industrial applications.

Activité Biologique

5-Hydroxy-4-azaindole-3-carbaldehyde (5-HICA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

5-HICA is characterized by its unique indole-like framework, which includes an additional nitrogen atom in the ring. Its molecular formula is C8H6N2O2, with a molecular weight of 162.15 g/mol. The presence of both a hydroxyl group and an aldehyde functionality enhances its reactivity and potential biological activity compared to other azaindole derivatives.

The biological activity of 5-HICA is largely attributed to its interaction with various molecular targets, influencing biochemical pathways involved in disease processes:

- Oxidative Stress Modulation : 5-HICA is structurally related to 4-hydroxynonenal (HNE), a known marker of oxidative stress. HNE is implicated in the pathophysiology of several diseases, including neurodegenerative disorders like Alzheimer's disease.

- Kinase Inhibition : The azaindole framework has been utilized in the design of kinase inhibitors. Azaindole derivatives have shown promise in inhibiting various kinases, which play crucial roles in cell signaling and proliferation .

- Antimicrobial Activity : Similar to other indole derivatives, 5-HICA exhibits potential antimicrobial properties, suggesting its utility in combating infections.

Biological Activities

The following table summarizes the key biological activities associated with 5-HICA:

Case Studies and Research Findings

- Antioxidant Properties : Research has indicated that compounds similar to 5-HICA can reduce oxidative stress markers in cellular models, suggesting a protective role against cellular damage.

- Kinase Inhibition Studies : A study highlighted the effectiveness of azaindole derivatives as inhibitors of Aurora kinases, which are critical for cell cycle regulation. This suggests that 5-HICA may also possess similar inhibitory effects .

- Antimicrobial Efficacy : Laboratory studies have demonstrated that 5-HICA shows activity against several bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.

Future Directions

The future research on 5-HICA may focus on:

- Synthesis of Derivatives : Exploring modifications to the core structure to enhance potency and selectivity against specific biological targets.

- In Vivo Studies : Conducting animal model studies to assess the therapeutic efficacy and safety profile of 5-HICA.

- Mechanistic Studies : Further elucidating the molecular mechanisms through which 5-HICA exerts its biological effects.

Propriétés

IUPAC Name |

5-oxo-1,4-dihydropyrrolo[3,2-b]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-4-5-3-9-6-1-2-7(12)10-8(5)6/h1-4,9H,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNMCDFZDRNVMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1NC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440280 |

Source

|

| Record name | 5-HYDROXY-4-AZAINDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027068-77-4 |

Source

|

| Record name | 5-HYDROXY-4-AZAINDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.